molecular formula C19H23N5O3S B2618735 Ethyl 4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperazine-1-carboxylate CAS No. 851809-07-9

Ethyl 4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperazine-1-carboxylate

Cat. No.: B2618735
CAS No.: 851809-07-9
M. Wt: 401.49
InChI Key: QWQDEYBWNWMGLA-UHFFFAOYSA-N
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Description

Ethyl 4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperazine-1-carboxylate is a complex organic compound that features a thiazole and triazole ring system. These heterocyclic structures are known for their diverse biological activities and are commonly found in various pharmacologically active compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperazine-1-carboxylate typically involves multi-step organic reactions. The process begins with the formation of the thiazole and triazole rings, followed by their functionalization and coupling with a piperazine derivative. Common reagents used in these reactions include thioamides, hydrazines, and various alkylating agents .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of nitro groups would yield amines .

Scientific Research Applications

Ethyl 4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperazine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Ethyl 4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic rings can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Ethyl 4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperazine-1-carboxylate can be compared with other similar compounds, such as:

Properties

IUPAC Name

ethyl 4-[(6-hydroxy-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-phenylmethyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O3S/c1-3-27-19(26)23-11-9-22(10-12-23)15(14-7-5-4-6-8-14)16-17(25)24-18(28-16)20-13(2)21-24/h4-8,15,25H,3,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWQDEYBWNWMGLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(C2=CC=CC=C2)C3=C(N4C(=NC(=N4)C)S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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